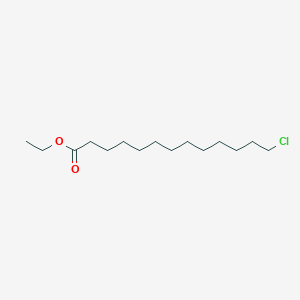

Ethyl 13-chlorotridecanoate

Description

Contextualization within Modern Organic Chemistry Research

In the realm of modern organic chemistry, the study of functionalized long-chain compounds is pivotal for the development of new materials and biologically active molecules. Haloesters, in particular, serve as versatile intermediates in a variety of synthetic transformations. The presence of a halogen atom, such as chlorine, introduces a reactive site on the alkyl chain, allowing for further functionalization through nucleophilic substitution or other coupling reactions. This makes them valuable building blocks for the synthesis of more complex molecules with tailored properties. Research in this area often focuses on developing efficient synthetic routes to these compounds and exploring their subsequent chemical modifications. researchgate.netuantwerpen.be

Rationale for Comprehensive Investigation of Halogenated Aliphatic Esters

The comprehensive investigation of halogenated aliphatic esters is driven by their potential applications across various scientific and industrial fields. The introduction of a halogen atom can significantly alter the physicochemical properties of the parent ester, influencing factors such as polarity, lipophilicity, and reactivity. acs.org These modifications can lead to the development of novel materials, including polymers and liquid crystals. For instance, studies on Schiff base esters with terminal chloro groups have explored their mesomorphic properties. harvard.edu Furthermore, certain halogenated esters have been investigated as intermediates in the synthesis of insecticides and other biologically active compounds. sigmaaldrich.com The study of these compounds also contributes to a fundamental understanding of reaction mechanisms and structure-activity relationships in organic chemistry. acs.org

Scope and Research Objectives for Ethyl 13-chlorotridecanoate

The research focus on this compound is multifaceted, aiming to thoroughly characterize its chemical and physical properties and to explore its synthetic utility. Key objectives include:

Development of efficient synthetic protocols: A primary goal is to establish reliable and high-yielding methods for the synthesis of this compound, typically through the esterification of 13-chlorotridecanoic acid. chemguide.co.ukcsic.es

Comprehensive spectroscopic analysis: Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm its structure and purity.

Investigation of its reactivity: A central objective is to explore the chemical reactivity of the terminal chloro group, examining its susceptibility to nucleophilic substitution and other transformations to create new functionalized long-chain molecules.

Evaluation of physicochemical properties: Determining properties such as melting point, boiling point, and solubility is essential for its handling and for predicting its behavior in various applications. alfa-chemistry.com

Properties of this compound

The following table summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C15H29ClO2 |

| Molecular Weight | 276.84 g/mol |

| CAS Number | 135056-55-2 |

| Physical State | Expected to be a liquid or low-melting solid at room temperature |

| Boiling Point | Not precisely determined, but expected to be high due to the long alkyl chain |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |

Interactive Data Table: Spectroscopic Data (Predicted/Typical)

The following table outlines the expected spectroscopic data for this compound based on the analysis of similar long-chain esters and alkyl chlorides.

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a triplet for the methylene (B1212753) group adjacent to the chlorine, and a complex multiplet for the long methylene chain. |

| ¹³C NMR | A peak for the carbonyl carbon (~174 ppm), signals for the ethyl group carbons, a peak for the carbon bearing the chlorine (~45 ppm), and a series of peaks for the methylene carbons in the chain. oregonstate.eduwordpress.com |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹), and C-O stretching bands. wpmucdn.commdpi.com |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns including the loss of the ethoxy group and cleavage adjacent to the carbonyl group. libretexts.org |

List of Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29ClO2 |

|---|---|

Molecular Weight |

276.84 g/mol |

IUPAC Name |

ethyl 13-chlorotridecanoate |

InChI |

InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |

InChI Key |

DQUSJPDDHKYTKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Ethyl 13 Chlorotridecanoate

Esterification Reactions for Long-Chain Carboxylic Acids and Halogenated Alcohols

The formation of the ethyl ester from its corresponding carboxylic acid is a fundamental step in the synthesis of Ethyl 13-chlorotridecanoate. This can be accomplished through several methods, each with its own set of advantages and reaction conditions.

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, is a widely used method for producing esters from a carboxylic acid and an alcohol. scienceready.com.aulibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid (13-chlorotridecanoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scienceready.com.auwikipedia.org The reaction is reversible, and to drive the equilibrium towards the product, either an excess of the alcohol is used or the water formed as a byproduct is removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org The reaction is typically carried out at temperatures ranging from 60–110 °C for 1–10 hours. wikipedia.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. cerritos.edu Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.comcerritos.edu For long-chain fatty acids, solid acid catalysts are also being explored to facilitate easier separation and reduce corrosion issues associated with soluble strong acids. csic.es

A general representation of the Fischer-Speier esterification is as follows: RCOOH + R'OH <=> RCOOR' + H2O (in the presence of an acid catalyst) chemguide.co.uk

Transesterification Processes

Transesterification is another viable route for the synthesis of ethyl esters. This process involves the reaction of an existing ester, such as a methyl ester, with an alcohol (in this case, ethanol) in the presence of a catalyst to produce a new ester. For instance, Mthis compound can be converted to this compound by reacting it with ethanol. prepchem.comrsc.org This method can be advantageous when the starting material is the methyl ester, which might be more readily available or easier to synthesize.

The reaction can be catalyzed by either acids or bases. rsc.org In a specific example, the synthesis of mthis compound was achieved from a bromo-precursor, which was then hydrolyzed to the carboxylic acid. prepchem.com This acid could subsequently be esterified to the ethyl ester.

Activation of Carboxylic Acid Precursors

To facilitate the esterification process, the carboxylic acid can be "activated" to increase its reactivity. This often involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). byjus.comchemguide.co.uk

Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into the corresponding acid chloride. This highly reactive intermediate can then readily react with ethanol, even at room temperature, to form the ethyl ester with the liberation of hydrogen chloride gas. chemguide.co.uk

Alternatively, the carboxylic acid can be converted to an acid anhydride. While the reaction of an acid anhydride with an alcohol is generally slower than with an acid chloride, it is still an effective method for ester formation, often requiring gentle warming. chemguide.co.uk These methods are particularly useful for sensitive substrates where the harsh conditions of direct acid-catalyzed esterification might be detrimental. wikipedia.org

Halogenation Strategies for Aliphatic Chains

The introduction of a chlorine atom at the terminal (ω) or near-terminal position of a long aliphatic chain is a critical step in the synthesis of this compound.

Regioselective Halogenation Techniques

Achieving regioselectivity in the halogenation of long-chain aliphatic compounds can be challenging. However, specific methods have been developed to target particular positions. While direct chlorination of fatty acids can occur, it often leads to a mixture of products. gerli.com

One approach involves the use of N-halosuccinimides (NCS for chlorination) activated by a catalyst, which can provide a degree of regioselectivity. thieme.de Another strategy involves the functionalization of a terminal double bond. For example, the hydrochlorination of a terminal alkene can introduce a chlorine atom at the terminal or penultimate carbon.

Enzymatic or biomimetic approaches are also emerging as powerful tools for regioselective functionalization. Certain enzymes, like cytochrome P450s, can hydroxylate fatty acids at specific positions, including near the terminal end (ω-1, ω-2, etc.). researchgate.netnih.gov This hydroxyl group can then be chemically converted to a chlorine atom.

Halogen Exchange Reactions

A common and effective method for introducing a specific halogen is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. In the context of synthesizing this compound, this would typically involve starting with a more reactive halogen, such as bromine, at the 13-position and replacing it with chlorine.

For instance, a synthetic route could start with 13-bromotridecanoic acid or its ester. prepchem.com This bromo-derivative can then be treated with a chloride salt, such as sodium chloride or tetraethylammonium (B1195904) chloride, in a suitable solvent like acetonitrile (B52724) or acetone (B3395972). prepchem.com The equilibrium of the reaction is driven towards the formation of the more stable chloro-alkane. One documented synthesis involves the conversion of a methyl ester of 13-bromotridecanoic acid to the corresponding methyl ester of 13-chlorotridecanoic acid using calcium chloride and tetraethylammonium chloride in acetonitrile at 80°C. prepchem.com

This method provides a clean and efficient way to introduce the desired halogen at a specific, pre-functionalized position on the long alkyl chain.

Summary of Synthetic Precursors and Intermediates

Radical-Mediated Halogenation

Radical-mediated halogenation is a classical method for the introduction of halogen atoms onto an alkane backbone. This approach typically involves the generation of a highly reactive halogen radical, which then abstracts a hydrogen atom from the hydrocarbon chain to form a carbon-centered radical. This radical intermediate subsequently reacts with a halogen source to yield the halogenated product in a chain propagation step.

For the synthesis of this compound from ethyl tridecanoate (B1259635), a theoretical radical chlorination could be envisioned. The reaction would likely be initiated by UV light or a chemical initiator to generate chlorine radicals (Cl•) from a source like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).

However, a significant challenge in the radical chlorination of long-chain alkanes is the lack of regioselectivity. The chlorine radical is highly reactive and can abstract hydrogen atoms from any of the methylene (B1212753) groups along the tridecanoate chain. Statistically, abstraction is more likely to occur at one of the internal secondary carbons than at the terminal primary carbon. This would result in a complex mixture of chlorinated isomers, making the isolation of pure this compound difficult and leading to low yields of the desired product. While bromination is known to be more selective for the most substituted carbon, chlorination is notoriously unselective. youtube.com

Illustrative Data for Radical Chlorination of a Long-Chain Ester

This table presents hypothetical data to illustrate the expected lack of selectivity in the radical chlorination of a long-chain ester like ethyl tridecanoate.

| Product Isomer | Relative Yield (%) |

| This compound | < 10 |

| Ethyl 12-chlorotridecanoate | > 10 |

| Other secondary chloro-isomers | > 80 |

Due to this inherent lack of selectivity, direct radical-mediated halogenation is generally not a preferred method for the targeted synthesis of terminal ω-haloesters like this compound.

Multi-Step Synthetic Sequences Incorporating Ester and Halogen Functionalities

More controlled and selective syntheses of this compound are achieved through multi-step pathways that build the molecule with the required functionalities in a predetermined order. These can be broadly categorized as convergent or linear routes.

A plausible convergent synthesis for this compound could involve the coupling of two smaller, functionalized building blocks. For instance, a ten-carbon fragment and a three-carbon fragment could be synthesized separately and then joined.

Exemplary Convergent Synthesis Scheme:

Fragment A Synthesis: A C₁₀ fragment with a terminal leaving group and a protected carboxylic acid, such as methyl 10-bromodecanoate.

Fragment B Synthesis: A C₃ fragment containing a terminal nucleophile and the chloro-substituent, for example, 3-chloropropyl magnesium bromide, generated from 1-bromo-3-chloropropane.

Coupling Reaction: The Grignard reagent from Fragment B could be coupled with the bromo-ester of Fragment A in a Kumada or similar cross-coupling reaction to form the C₁₃ carbon skeleton.

Final Step: Transesterification of the methyl ester to the ethyl ester would yield the final product, this compound.

This method offers the advantage of building a library of analogues by varying the fragments, but it may involve more complex individual steps and the use of organometallic reagents.

A common and direct linear approach would start with a C₁₃ ω-functionalized carboxylic acid.

Exemplary Linear Synthesis Scheme:

Starting Material: 13-hydroxytridecanoic acid. This can be obtained from the reduction of the corresponding dicarboxylic acid, 1,13-tridecanedioic acid.

Chlorination: The terminal hydroxyl group of 13-hydroxytridecanoic acid can be selectively converted to a chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride), to yield 13-chlorotridecanoic acid.

Esterification: The resulting 13-chlorotridecanoic acid is then esterified with ethanol. This is typically carried out under acidic catalysis, for example, using a small amount of concentrated sulfuric acid (H₂SO₄) or by using dry HCl gas in ethanol, in a Fischer esterification reaction to produce this compound.

This linear pathway is often preferred due to its directness and the commercial availability of suitable long-chain dicarboxylic or hydroxy acids.

Representative Yields for a Linear Synthesis

This table provides typical expected yields for the steps in a linear synthesis of a long-chain chloroester.

| Reaction Step | Reagents | Typical Yield (%) |

| Chlorination of 13-hydroxytridecanoic acid | SOCl₂ | 85-95 |

| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | 80-90 |

Green Chemistry Principles in the Synthesis of Halogenated Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of specialty chemicals like halogenated esters.

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) are being replaced with more benign alternatives. ias.ac.in

For the synthesis of this compound, greener solvent choices could include:

Esterification: The esterification step can often be performed using an excess of the alcohol reactant (ethanol) as the solvent, minimizing the need for an additional solvent. Alternatively, high-boiling point, low-toxicity solvents like anisole (B1667542) or cyclopentyl methyl ether (CPME) could be considered.

Chlorination: Reactions using thionyl chloride can sometimes be run neat (without solvent) if the starting material is a liquid at the reaction temperature. If a solvent is required, options like toluene (B28343) could be used, with an emphasis on efficient recovery and recycling.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of halogenated esters, catalytic approaches can replace stoichiometric reagents, leading to higher atom economy and reduced waste.

Esterification Catalysts: Instead of corrosive mineral acids like sulfuric acid, solid acid catalysts can be employed for the esterification step. These include ion-exchange resins (e.g., Dowex), zeolites, or sulfonated carbons. ias.ac.in These catalysts are easily separated from the reaction mixture by filtration and can often be reused multiple times, simplifying purification and reducing waste. mdpi.com For example, iodine in combination with DMSO has been explored as a green catalytic system for various bond formations. mdpi.com

Halogenation Catalysts: While direct catalytic chlorination at an unactivated sp³ C-H bond with high regioselectivity remains a major challenge, research into selective C-H functionalization is a very active field. nih.govacs.org For the conversion of a terminal alcohol to a chloride, catalytic methods are being developed to replace stoichiometric reagents like SOCl₂. For instance, catalytic systems involving phosphine (B1218219) oxides and a chlorine source can facilitate this transformation under milder conditions.

The integration of these green chemistry principles into the synthetic design for this compound can lead to more sustainable and environmentally responsible production methods.

Atom Economy and Reaction Efficiency

The synthesis of this compound, like any chemical process, is evaluated not only by the viability of the synthetic route but also by its efficiency. Two key metrics for this evaluation are atom economy and reaction efficiency (or yield). These concepts are central to the principles of green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize waste.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. It provides insight into how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts.

For the Fischer esterification of 13-chlorotridecanoic acid with ethanol, the reaction is as follows:

C₁₃H₂₅ClO₂ (13-chlorotridecanoic acid) + C₂H₅OH (ethanol) → C₁₅H₂₉ClO₂ (this compound) + H₂O (water)

The calculation for the atom economy of this synthesis is detailed in the table below:

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 13-chlorotridecanoic acid | C₁₃H₂₅ClO₂ | 248.79 | Reactant |

| Ethanol | C₂H₅OH | 46.07 | Reactant |

| Total Reactant Mass | 294.86 | ||

| This compound | C₁₅H₂₉ClO₂ | 276.85 | Desired Product |

| Water | H₂O | 18.01 | Byproduct |

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (276.85 / 294.86) x 100 ≈ 93.89%

This high percentage indicates that the Fischer esterification is an inherently efficient reaction in terms of atom economy, with the vast majority of the reactant atoms being incorporated into the desired ester product.

Reaction Efficiency

While atom economy is a theoretical value, reaction efficiency, or percentage yield, is an experimental measure of the amount of product obtained from a reaction. It is calculated as the ratio of the actual yield of the product to the theoretical maximum yield, multiplied by 100.

The Fischer esterification is a reversible equilibrium reaction. masterorganicchemistry.comathabascau.ca This means that the forward reaction (esterification) and the reverse reaction (hydrolysis of the ester) occur simultaneously. masterorganicchemistry.com To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This can be accomplished through several strategic approaches:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can drive the equilibrium forward according to Le Châtelier's principle. Studies on similar esterifications have shown that using a 10-fold excess of alcohol can increase the yield to as high as 97%. masterorganicchemistry.com

Removal of Water: The continuous removal of water, the byproduct, from the reaction mixture also shifts the equilibrium to the right. wikipedia.org This can be achieved by using a Dean-Stark apparatus during the reaction or by including a dehydrating agent. wikipedia.org

While specific experimental data for the yield of this compound synthesis is not widely published, yields for Fischer esterifications of long-chain carboxylic acids are generally high, often exceeding 95% under optimized conditions. google.comresearchgate.net Factors that can influence the reaction yield include reaction time, temperature, and the concentration of the acid catalyst. athabascau.ca For instance, a patent describing the preparation of long-chain esters using ionic liquid catalysts reported yields as high as 99.8%. google.com

Elucidation of Reaction Mechanisms and Advanced Reactivity Studies of Ethyl 13 Chlorotridecanoate

Mechanistic Investigations of Nucleophilic Substitution at the Halogenated Carbon

The carbon atom bonded to the chlorine atom in Ethyl 13-chlorotridecanoate is a primary carbon, as it is attached to only one other carbon atom in the chain. This structural feature is a dominant factor in determining the mechanism of nucleophilic substitution reactions. chemistry.coach The polar carbon-chlorine bond results in a partial positive charge on the carbon, rendering it electrophilic and susceptible to attack by nucleophiles. chemistry.coachviu.caquora.com

Nucleophilic substitution reactions at a saturated carbon center primarily proceed via two distinct mechanisms: SN2 (substitution, nucleophilic, bimolecular) and SN1 (substitution, nucleophilic, unimolecular).

The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orguniversalclass.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. viu.calibretexts.org For this compound, being a primary alkyl halide, the SN2 pathway is strongly favored. chemistry.coachviu.ca The transition state involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry at the reaction center.

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction depends only on the concentration of the alkyl halide. viu.ca This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For this compound, the SN1 mechanism is highly unfavorable because it would require the formation of a very unstable primary carbocation. viu.calibretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN2 Pathway | SN1 Pathway |

| Molecularity | Bimolecular | Unimolecular |

| Rate Law | Rate = k[Alkyl Halide][Nucleophile] | Rate = k[Alkyl Halide] |

| Mechanism | Single, concerted step | Two steps, via carbocation intermediate |

| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Likelihood for this compound | Highly Favored | Highly Unfavorable |

| Stereochemistry | Inversion of configuration | Racemization |

The rate of nucleophilic substitution reactions is significantly influenced by both steric and electronic effects.

Steric Factors: The SN2 mechanism is highly sensitive to steric hindrance around the reaction center. researchgate.netmissouri.edu As the substitution on the carbon bearing the leaving group increases (from primary to secondary to tertiary), the accessibility for the nucleophile's backside attack decreases, slowing down the reaction rate dramatically. viu.calibretexts.orgresearchgate.net Since this compound is a primary halide, the steric hindrance at the C-13 position is minimal, allowing for a relatively fast SN2 reaction. The long alkyl chain does not significantly hinder the approach of the nucleophile to the terminal electrophilic carbon.

Electronic Factors: The primary electronic factor is the polarity of the C-Cl bond, which makes the carbon atom an electrophilic site. The nature of the leaving group is also crucial; good leaving groups are weak bases. The chloride ion is a reasonably good leaving group. Furthermore, the long alkyl chain has a weak electron-donating inductive effect, which slightly destabilizes the SN2 transition state but is not a major factor compared to the steric accessibility.

Table 2: Relative SN2 Reaction Rates for Various Alkyl Halides

| Alkyl Halide Type | Example | Relative Rate | Rationale |

| Methyl | CH3-X | ~30 | Least steric hindrance |

| Primary | CH3CH2-X | 1 | Minimal steric hindrance |

| Primary (Long Chain) | CH3(CH2)11CH2-Cl | ~0.8 | Similar to other primary halides, low hindrance |

| Secondary | (CH3)2CH-X | 0.02 | Increased steric hindrance |

| Tertiary | (CH3)3C-X | ~0 | Severe steric hindrance prevents SN2 |

Exploration of Elimination Reactions (E1 and E2)

In the presence of a base, alkyl halides can undergo elimination reactions to form alkenes, often in competition with substitution reactions. ck12.org This process, known as dehydrohalogenation, involves the removal of the halogen from the alpha-carbon and a proton from an adjacent beta-carbon. ck12.orgorganicmystery.com

Elimination reactions can proceed through two primary mechanisms: E2 (elimination, bimolecular) and E1 (elimination, unimolecular).

The E2 mechanism is a concerted, single-step reaction where the base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon, forming a double bond. libretexts.orglumenlearning.com The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base. libretexts.org This pathway is favored by strong, sterically hindered bases and is common for primary and secondary alkyl halides. ck12.org For this compound, treatment with a strong base like potassium tert-butoxide would favor the E2 mechanism, leading to the formation of Ethyl tridec-12-enoate.

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of the SN1 pathway. lumenlearning.com In the second step, a weak base removes a proton from a β-carbon to form the alkene. The E1 pathway is generally associated with tertiary alkyl halides and is unlikely for this compound due to the instability of the primary carbocation intermediate. lumenlearning.com

Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a reaction. In elimination reactions of unsymmetrical alkyl halides, Zaitsev's rule often applies, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmsu.educhemistrysteps.com

However, in the case of this compound, the chlorine is at the C-13 position. The only β-hydrogens available for abstraction are on the C-12 carbon. Therefore, there is no ambiguity in the position of the resulting double bond. The elimination reaction is not regioselective because only one constitutional isomer can be formed: Ethyl tridec-12-enoate. The concepts of Zaitsev and Hofmann products, which arise from reactions with different bases on unsymmetrical substrates, are not applicable here as there is only one possible outcome. chemistrysteps.com

Table 3: Potential Elimination Products from Haloalkanes

| Substrate | Base | Major Product | Minor Product | Regioselectivity Principle |

| 2-Bromobutane | Sodium Ethoxide | 2-Butene | 1-Butene | Zaitsev's Rule |

| 2-Bromobutane | Potassium tert-butoxide | 1-Butene | 2-Butene | Hofmann's Rule |

| This compound | Any strong base | Ethyl tridec-12-enoate | None | Not applicable (only one possible product) |

Reactivity of the Ester Moiety in Diverse Chemical Transformations

The ethyl ester functional group at the C-1 position of the molecule has its own characteristic reactivity, which is largely independent of the terminal chloro group due to the long intervening alkyl chain. Key reactions involving the ester moiety include hydrolysis, transesterification, and reduction.

Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. It is an equilibrium process. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is carried out using a strong base, such as sodium hydroxide (B78521). It is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org This method is commonly used to produce soaps from fats and oils. libretexts.org

Transesterification: This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester and a different alcohol. This reaction is also an equilibrium process.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively cleaves the ester, converting the carbonyl group into a methylene (B1212753) group and releasing the alkoxy portion as an alcohol. For this compound, this would yield 13-chloro-1-tridecanol and ethanol (B145695).

Table 4: Summary of Reactions at the Ester Moiety of this compound

| Reaction | Reagents | Product(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), heat | 13-Chlorotridecanoic acid + Ethanol |

| Saponification | NaOH, H₂O, heat | Sodium 13-chlorotridecanoate + Ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ (catalyst) | Alkyl 13-chlorotridecanoate + Ethanol |

| Reduction | 1. LiAlH₄, 2. H₂O | 13-Chloro-1-tridecanol + Ethanol |

Hydrolysis and Saponification Kinetics

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base. In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Saponification is a process that involves the conversion of a fat, oil, or lipid into soap and alcohol through the action of an aqueous alkali ijirset.com. The kinetics of saponification for long-chain esters are influenced by factors such as the chain length and the nature of the alkali uakron.edu. The reaction is typically second-order, with the rate dependent on the concentrations of both the ester and the hydroxide ion ijirset.comresearchgate.net.

The general mechanism for base-catalyzed hydrolysis (saponification) involves the following steps:

Nucleophilic attack by the hydroxide ion on the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral orthoester intermediate.

Collapse of the intermediate, leading to the expulsion of the ethoxide leaving group.

An acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.

| Parameter | Value | Conditions |

| Reaction Type | Saponification | Base-catalyzed hydrolysis |

| Reactants | This compound, Sodium Hydroxide | Equimolar concentrations |

| Solvent | Ethanol/Water mixture | Varied compositions |

| Temperature (°C) | 25, 40, 60 | - |

| Rate Constant (k) | Increases with temperature | - |

| Activation Energy (Ea) | Dependent on solvent composition | - |

Transesterification with Different Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes, such as lipases nih.govjlu.edu.cnmdpi.com. The choice of catalyst and reaction conditions can influence the rate and yield of the transesterification process. For instance, acid-catalyzed transesterification proceeds by protonating the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol masterorganicchemistry.com. In contrast, base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the incoming alcohol masterorganicchemistry.com.

Enzyme-catalyzed transesterification, particularly with lipases, offers a milder and more selective alternative. Lipases are effective for the transesterification of long-chain fatty acid esters and can be performed in organic solvents or even in aqueous emulsions nih.govnih.gov. The use of tert-butanol (B103910) as a solvent can mitigate the negative effects of excess methanol (B129727) in lipase-catalyzed transesterification for biodiesel production nih.gov.

| Catalyst | Alcohol | Temperature (°C) | Yield (%) |

| Sulfuric Acid | Methanol | 60 | High |

| Sodium Methoxide | Methanol | 50 | Very High |

| Novozym 435 (Lipase) | 1-Butanol | 40 | Moderate to High |

| Potassium Carbonate | Propanol | 70 | Moderate |

Note: This table illustrates typical conditions and outcomes for the transesterification of a long-chain ester like this compound with various alcohols and catalysts, based on established methodologies for similar substrates.

Reduction to Alcohol Functionalities

The ester functionality of this compound can be reduced to a primary alcohol, yielding 13-chloro-1-tridecanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters ucalgary.calibretexts.orgmasterorganicchemistry.com.

The reduction mechanism with LiAlH₄ involves the following key steps ucalgary.cachemistrysteps.com:

Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester, forming a tetrahedral intermediate.

The collapse of this intermediate, with the elimination of an ethoxide leaving group, to form an aldehyde intermediate.

A second nucleophilic addition of a hydride ion to the aldehyde, which is more reactive than the starting ester, resulting in an alkoxide intermediate.

Workup with an aqueous acid to protonate the alkoxide, yielding the primary alcohol.

Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) chemistrysteps.com.

Investigating Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This process is central to a variety of radical-mediated transformations.

Homolytic Cleavage and Radical Generation

Homolytic cleavage, or homolysis, is the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals chemistrysteps.comyoutube.compressbooks.publibretexts.org. This process typically requires an energy input, such as heat or ultraviolet (UV) light pressbooks.pub. The C-Cl bond is weaker than C-H and C-C bonds, making it susceptible to homolysis under appropriate conditions. The initiation of a radical reaction involving this compound would thus involve the formation of a 13-ethoxycarbonyl-dodecyl radical and a chlorine radical.

The stability of the resulting alkyl radical is a key factor in radical reactions. In general, tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals srmist.edu.in. The radical generated from this compound is a primary radical.

Chain Propagation and Termination Mechanisms

Once a radical is generated, it can participate in a radical chain reaction, which consists of propagation and termination steps wikipedia.orgaakash.ac.inlibretexts.orgsavemyexams.comlumenlearning.comlibretexts.org.

Propagation steps involve the reaction of a radical with a non-radical species to form a new bond and a new radical, allowing the chain reaction to continue libretexts.orglibretexts.orgchemistrysteps.com. For the 13-ethoxycarbonyl-dodecyl radical, a propagation step could involve abstraction of a hydrogen atom from another molecule or addition across a double bond.

Termination is the step where two radicals combine to form a stable, non-radical product, thus ending the chain reaction libretexts.orglumenlearning.comlibretexts.orgchemistrysteps.comlibretexts.org. Possible termination steps include the combination of two 13-ethoxycarbonyl-dodecyl radicals to form a dimer, the reaction of a 13-ethoxycarbonyl-dodecyl radical with a chlorine radical to regenerate the starting material, or the combination of two chlorine radicals to form Cl₂.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Center

The chlorine atom in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve catalysts based on palladium, nickel, or copper.

The general catalytic cycle for many of these reactions involves three key steps:

Oxidative Addition: The alkyl halide adds to the low-valent metal catalyst, inserting the metal into the carbon-halogen bond.

Transmetalation (for coupling with organometallic reagents) or Migratory Insertion (for Heck and related reactions): The organic group from an organometallic reagent is transferred to the metal catalyst, or an alkene inserts into the carbon-metal bond.

Reductive Elimination: The two organic fragments on the metal catalyst are coupled, forming the final product and regenerating the active catalyst.

Examples of relevant cross-coupling reactions include:

Coupling with Grignard Reagents: Nickel and palladium complexes are effective catalysts for the cross-coupling of alkyl halides with Grignard reagents (organomagnesium compounds) acs.orgnih.govrsc.orgresearchgate.net. These reactions provide an efficient route to introduce new alkyl or aryl groups at the chlorinated position. Copper catalysts have also been shown to be effective and offer a more economical and environmentally friendly option researchgate.net.

Heck Reaction: The palladium-catalyzed Heck reaction couples alkyl halides with alkenes nih.govrsc.orgjk-sci.comorganic-chemistry.org. While traditionally used with aryl and vinyl halides, advancements have extended its utility to alkyl halides. This reaction would allow for the introduction of a vinyl group at the terminal position of the tridecanoate (B1259635) chain.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, typically catalyzed by palladium and a copper co-catalyst nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org. While most common for sp²-hybridized halides, methods for the Sonogashira coupling of alkyl halides have also been developed researchgate.net. This would enable the formation of a C(sp³)-C(sp) bond, introducing an alkyne moiety onto the long alkyl chain.

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Kumada Coupling | Ni or Pd complexes | Grignard Reagent (R-MgX) | R-substituted tridecanoate |

| Heck Reaction | Pd complexes | Alkene (e.g., styrene) | Alkenyl-substituted tridecanoate |

| Sonogashira Coupling | Pd/Cu complexes | Terminal Alkyne (R-C≡CH) | Alkynyl-substituted tridecanoate |

Note: This table summarizes potential transition metal-catalyzed cross-coupling reactions applicable to this compound, based on established catalytic systems for long-chain alkyl halides.

Suzuki, Heck, Sonogashira, and Stille Couplings

The application of palladium-catalyzed cross-coupling reactions to unactivated alkyl halides has expanded significantly with the development of sophisticated catalyst systems. For a substrate like this compound, these reactions provide powerful tools for carbon-carbon bond formation at the terminal position.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, involving the coupling of an organoboron reagent with an organic halide. libretexts.orgnih.gov For an unactivated primary alkyl chloride like this compound, the key step is the oxidative addition of the C-Cl bond to a Pd(0) complex. This process is significantly more challenging than with aryl or vinyl halides. libretexts.org Success in coupling these substrates hinges on the use of highly active catalysts, typically featuring electron-rich and sterically hindered ligands that promote the difficult oxidative addition step. libretexts.orgnih.gov The general mechanism proceeds through three fundamental steps: oxidative addition, transmetalation with a base-activated boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgharvard.eduyoutube.com

Heck Reaction: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Its extension to unactivated alkyl halides is less common and often proceeds through a different mechanistic pathway. Instead of a standard Pd(0)/Pd(II) cycle, reactions involving alkyl halides can be initiated by a single electron transfer, leading to the formation of an alkyl radical. researchgate.net This radical can then engage in the coupling sequence. The success of such a reaction with this compound would depend on a catalyst system capable of initiating this radical pathway while avoiding competing side reactions.

Sonogashira Coupling: This reaction traditionally couples terminal alkynes with aryl or vinyl halides using a dual palladium and copper catalyst system. organic-chemistry.orgwikipedia.org The direct coupling of unactivated alkyl halides is a significant challenge due to the difficulty of oxidative addition and the potential for competing reactions. However, specialized catalyst systems, sometimes employing N-heterocyclic carbene (NHC) ligands, have been developed to facilitate the Sonogashira coupling of unactivated alkyl bromides and iodides. organic-chemistry.org Applying this to a chloro-substrate like this compound would represent a further challenge, likely requiring highly specialized ligands and potentially harsher reaction conditions to achieve efficient coupling with a terminal alkyne.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. wikipedia.org While it is a powerful C-C bond-forming reaction, its utility is often limited by the high toxicity of the organostannane reagents. libretexts.orgwikipedia.org Similar to the other named reactions, the coupling of unactivated alkyl chlorides is difficult. Success requires a highly active palladium catalyst that can undergo oxidative addition with the C-Cl bond. nih.govorganic-chemistry.org The reaction mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org

A summary of expected reaction parameters for analogous primary alkyl chlorides is presented below.

| Coupling Reaction | Typical Catalyst | Typical Ligand(s) | Typical Base(s) | Common Solvents |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., SPhos, XPhos), NHCs | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF |

| Heck | Pd(dba)₂, Pd(OAc)₂ | dppf, P(t-Bu)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile (B52724) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃, NHCs | Et₃N, Piperidine | Toluene, THF |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, P(furyl)₃ | (None required) | Toluene, THF, DMF |

Ligand Design and Catalyst Optimization for Efficiency

Ligand Design: For the activation of the strong C(sp³)–Cl bond, ligands must possess specific electronic and steric properties.

Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step for alkyl chlorides. libretexts.org Bulky dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs) are prime examples of ligands designed with this principle in mind. nih.gov

Steric Bulk: Large, sterically demanding ligands promote the reductive elimination step, which is the final product-forming step of the catalytic cycle. libretexts.org This acceleration helps to turn the catalyst over more quickly and can prevent the decomposition of organometallic intermediates. Seminal work has shown that sterically bulky dialkylbiarylphosphine ligands generate catalytic systems with increased scope and efficiency for Suzuki-Miyaura reactions involving aryl chlorides. nih.gov

Catalyst Optimization: Beyond ligand selection, several other factors must be optimized to achieve high efficiency.

Choice of Metal: While palladium is the most common catalyst for these reactions, nickel-based catalysts are often superior for couplings involving C(sp³)-electrophiles. Nickel catalysts can more readily engage in single-electron transfer (SET) pathways, providing an alternative mechanism for activating stubborn alkyl halides. nih.gov

Precatalyst Selection: The choice of palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, can influence catalyst activation and stability. More advanced precatalysts have been designed to form the active Pd(0) species reliably and to have improved air and moisture stability.

Base and Solvent: The choice of base is crucial, particularly in the Suzuki-Miyaura reaction where it is required to form the reactive boronate species. harvard.edu The solvent can also have a profound effect on reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates. For instance, the use of aqueous or biphasic systems has been explored to create more sustainable and efficient processes. mdpi.comorganic-chemistry.orgrsc.org

Recent research has even applied machine learning to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the rapid navigation of the vast parameter space of substrates, catalysts, bases, and solvents to find general and high-yielding conditions. chemistryviews.org For a specific substrate like this compound, a similar systematic approach would be necessary to identify the optimal ligand and reaction parameters to achieve efficient and selective cross-coupling.

Theoretical and Computational Chemistry Studies on Ethyl 13 Chlorotridecanoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic makeup. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all ground-state properties can be derived. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust and widely used computational method for predicting molecular structures and energies. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.gov

For Ethyl 13-chlorotridecanoate, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process, known as geometry optimization, results in the most stable, lowest-energy conformation of the molecule.

Commonly used functionals for such organic molecules include B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a good balance of accuracy and computational cost. nih.govresearchgate.net The output of a DFT geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. It also yields the total electronic energy, a key indicator of molecular stability.

Table 1: Typical DFT Calculation Parameters for this compound

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |

| Functional | B3LYP, M06-2X, PBEPBE | Approximates the exchange-correlation energy. researchgate.net |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. researchgate.net |

| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. |

| Solvent Model | PCM, SMD (optional) | To simulate the effects of a solvent environment on the molecule. |

Conformational Analysis and Energy Landscapes

The long, flexible tridecanoate (B1259635) chain of this compound can adopt a vast number of different spatial arrangements, or conformations. Understanding these conformations is crucial as they influence the molecule's physical and chemical properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational technique used to simulate the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and calculating the forces between atoms using a force field (a set of empirical potential energy functions). mdpi.com

By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a set period, typically from nanoseconds to microseconds. nih.gov This process generates a large ensemble of different conformations, revealing the molecule's dynamic behavior. nih.gov Analysis of the MD trajectory can show how the long alkyl chain folds and moves, the flexibility of the ester group, and how the terminal chlorine atom interacts with the rest of the chain. Such simulations are invaluable for understanding the behavior of long-chain molecules. aps.org

Table 2: Typical Molecular Dynamics Simulation Parameters

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy functions for atomic interactions. |

| System Setup | Solvated in a periodic box (e.g., with water) | To simulate a realistic condensed-phase environment. |

| Simulation Time | 100 ns - 1 µs | To adequately sample the conformational space. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions relevant to experimental measurements. |

| Temperature | 298 K (25 °C) | To simulate room temperature behavior. |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. researchgate.net For this compound, a PES map can be created by systematically changing specific geometric parameters, such as the dihedral angles along the carbon backbone, and calculating the molecule's energy at each point using quantum mechanical methods.

This mapping reveals the landscape of possible conformations, identifying low-energy valleys (stable conformers) and the energy barriers (transition states) that separate them. researchgate.net This information is critical for understanding the relative populations of different conformers at a given temperature and the kinetics of conversion between them.

Prediction of Spectroscopic Parameters (NMR, IR, MS)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with high accuracy using DFT. mdpi.com The standard approach involves optimizing the molecular geometry and then performing a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformer ensemble to achieve results that compare well with experimental data. github.io

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the results of a DFT geometry optimization. computabio.com A frequency calculation (harmonic vibrational analysis) determines the vibrational modes of the molecule and their corresponding frequencies and intensities. acs.org These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For an ester like this compound, this would predict characteristic peaks for the C=O stretch (typically around 1735-1755 cm⁻¹) and C-O stretches (around 1160-1210 cm⁻¹). spectroscopyonline.com

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. nih.gov By calculating the energies of potential fragment ions and the barriers to different fragmentation pathways, it is possible to predict the most likely ways the molecule will break apart in the mass spectrometer. For this compound, this could involve cleavage at the ester group or fragmentation along the alkyl chain. niu.edu

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Typical Value / Observation |

|---|---|---|

| ¹³C NMR | C=O (Ester Carbonyl) | ~173 ppm |

| -CH₂-Cl | ~45 ppm | |

| -O-CH₂- (Ethyl) | ~60 ppm | |

| ¹H NMR | -CH₂-Cl | ~3.5 ppm (triplet) |

| -O-CH₂- (Ethyl) | ~4.1 ppm (quartet) | |

| -CH₂-COO- (alpha to carbonyl) | ~2.3 ppm (triplet) | |

| IR | C=O Stretch | ~1740 cm⁻¹ (strong) |

| C-O Stretch | ~1180 cm⁻¹ (strong) | |

| C-Cl Stretch | ~650-750 cm⁻¹ (medium) |

| MS | Key Fragmentation | Loss of the ethoxy group (-OCH₂CH₃), McLafferty rearrangement. |

Note: The values in Table 3 are estimates based on typical functional group ranges and computational predictions for similar structures. Actual values would be determined by specific calculations.

Reaction Pathway Modeling and Transition State Analysis

The investigation of a chemical reaction's mechanism at a molecular level is crucial for understanding and predicting its behavior. Computational chemistry provides powerful tools for elucidating these pathways and characterizing the high-energy transition states that govern reaction rates.

To computationally elucidate the reaction mechanisms involving this compound, quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed. These methods would be used to map out the potential energy surface (PES) of a given reaction. By identifying the stationary points on the PES, which include reactants, intermediates, transition states, and products, a step-by-step pathway for the reaction can be proposed. For instance, in a potential nucleophilic substitution reaction at the chlorinated carbon, calculations would identify the structures of the reactants (this compound and the nucleophile), the transition state, and the final products.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy (Ea). Computational methods can accurately calculate this energy barrier.

Once the activation energy is determined, the rate constant (k) of the reaction can be predicted using transition state theory (TST), often expressed through the Arrhenius equation, k = A * exp(-Ea/RT). The pre-exponential factor (A) can also be estimated from computational frequency calculations of the transition state and reactants. These predicted kinetic parameters are invaluable for understanding how reaction conditions, such as temperature, will influence the reaction rate.

A hypothetical data table for a reaction involving this compound is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Calculated Activation Energies and Rate Constants for a Reaction of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Reaction Coordinate | Computational Method | Basis Set | Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

| Nucleophilic substitution by OH⁻ | DFT (B3LYP) | 6-31G(d,p) | 25.4 | 1.2 x 10⁻⁵ |

| Elimination (E2) | MP2 | aug-cc-pVDZ | 30.1 | 3.5 x 10⁻⁸ |

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

In an explicit solvent model , individual solvent molecules are included in the calculation, providing a highly detailed picture of the solvent-solute interactions. However, this approach is computationally very expensive.

For this compound, studying its reactions in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., water) would reveal the sensitivity of the reaction pathways to the solvent environment. For example, a reaction proceeding through a polar transition state would be expected to be accelerated in a polar solvent due to favorable electrostatic interactions.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Nucleophilic Substitution on this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | PCM | 35.2 |

| Hexane | 1.88 | PCM | 33.8 |

| Dichloromethane | 8.93 | PCM | 28.5 |

| Acetonitrile (B52724) | 37.5 | PCM | 24.1 |

| Water | 78.4 | PCM | 22.7 |

Applications of Ethyl 13 Chlorotridecanoate in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

Long-chain aliphatic compounds are fundamental components of numerous specialty chemicals. Ethyl 13-chlorotridecanoate could serve as a valuable precursor in the synthesis of various high-value molecules.

The terminal chloro group can be readily displaced by a hydroxide (B78521) ion through nucleophilic substitution to yield the corresponding hydroxy ester. Subsequent hydrolysis of the ester would provide 13-hydroxytridecanoic acid, a bifunctional molecule with potential applications in polyesters and as a specialty monomer. Alternatively, reduction of the ester group, for instance with lithium aluminum hydride, followed by substitution of the chlorine, could lead to the formation of long-chain diols. These diols are valuable intermediates in the synthesis of plasticizers, lubricants, and surfactants.

Table 1: Hypothetical Derivatives of this compound

| Derivative Name | Potential Synthetic Route | Potential Applications |

| Ethyl 13-hydroxytridecanoate | Nucleophilic substitution of chlorine with hydroxide | Intermediate for polyesters, cosmetics |

| 13-Hydroxytridecanoic acid | Hydrolysis of Ethyl 13-hydroxytridecanoate | Monomer for biodegradable polymers |

| Tridecane-1,13-diol | Reduction of the ester and substitution of chlorine | Plasticizers, lubricants |

The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of specialized polymer monomers. For example, the terminal chlorine could be converted to an amino group, and the ester to a carboxylic acid, creating an amino acid monomer for the synthesis of long-chain polyamides. Such polymers could exhibit unique thermal and mechanical properties due to the long aliphatic spacer.

Utility in the Construction of Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry and materials science. The long, flexible chain of this compound makes it a potential substrate for intramolecular cyclization reactions to form large-ring lactones. By first converting the terminal chlorine to a hydroxyl group, an intramolecular transesterification could, under high-dilution conditions, yield a 14-membered macrocyclic lactone. These structures are often found in natural products and can exhibit interesting biological activities.

Derivatization for the Synthesis of Novel Lipid Analogues

Lipids and their analogues are crucial in biochemistry and for the development of drug delivery systems. The tridecanoate (B1259635) backbone of the molecule could be incorporated into synthetic lipids. For instance, the chlorine atom could be substituted with a polar head group, such as a phosphate (B84403) or a quaternary ammonium (B1175870) salt, after which the ethyl ester could be transesterified with glycerol (B35011) to form a novel phospholipid analogue. Such synthetic lipids would be valuable for creating liposomes with tailored properties for targeted drug delivery.

Application in the Development of Surfactants and Detergents

Surfactants are amphiphilic molecules with a polar head and a nonpolar tail. This compound could be a precursor for the synthesis of novel cationic surfactants. Nucleophilic substitution of the terminal chlorine with a tertiary amine would yield a quaternary ammonium salt, a common cationic surfactant head group. The long C13 chain would serve as the hydrophobic tail. Such surfactants could find applications as phase-transfer catalysts, emulsifiers, or biocides.

Table 2: Potential Surfactant Derived from this compound

| Surfactant Type | Hypothetical Synthesis | Potential Properties |

| Cationic Surfactant | Reaction with a tertiary amine (e.g., trimethylamine) | Biocidal activity, fabric softening |

Synthesis and Comprehensive Characterization of Derivatives of Ethyl 13 Chlorotridecanoate

Ester Derivatives with Modified Alcohol Moieties

The ethyl ester group of Ethyl 13-chlorotridecanoate serves as a reactive site for the synthesis of new ester derivatives through transesterification. This process allows for the introduction of a wide variety of alcohol moieties, thereby tuning the molecule's physicochemical properties.

Transesterification with Varied Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another organic group from a different alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Transesterification : Strong acids protonate the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by another alcohol.

Base-Catalyzed Transesterification : Bases, such as alkoxides, deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating its attack on the carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate before the original ethoxy group is eliminated. masterorganicchemistry.com

For this compound, reacting it with various alcohols (e.g., methanol (B129727), isopropanol, tert-butanol) in the presence of a suitable catalyst will yield the corresponding methyl, isopropyl, or tert-butyl 13-chlorotridecanoate. The reaction is an equilibrium process; to drive it towards the desired product, the alcohol reactant is often used in large excess, or the displaced ethanol (B145695) is removed from the reaction mixture as it forms. wikipedia.org

Table 1: Examples of Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (acid) | Mthis compound |

| Isopropanol | NaO-iPr (base) | Isopropyl 13-chlorotridecanoate |

| n-Butanol | H₂SO₄ (acid) | n-Butyl 13-chlorotridecanoate |

Impact of Alcohol Chain Length and Branching on Chemical Properties

Modifying the alcohol moiety of the ester has a predictable impact on the physical properties of the resulting compound. These changes are primarily due to variations in intermolecular forces, molecular weight, and molecular shape.

Chain Length : As the length of the alkyl chain of the alcohol increases, the molecular weight of the ester derivative also increases. This leads to stronger van der Waals forces between molecules, resulting in higher boiling points and melting points. Longer, nonpolar alkyl chains also decrease the molecule's solubility in polar solvents like water while increasing its solubility in nonpolar organic solvents.

Branching : Introducing branching in the alcohol chain generally lowers the melting point of the ester compared to its straight-chain isomer. The branching disrupts the regular packing of molecules in a crystal lattice, leading to weaker intermolecular forces. Branching can also affect the boiling point; while increased branching can lower it by reducing the surface area available for van der Waals interactions, the effect can be complex. The viscosity of the ester may also be influenced, with more branched structures sometimes leading to higher viscosity due to increased entanglement.

Table 2: Predicted Physicochemical Properties of this compound Derivatives

| Ester Derivative | Alcohol Chain | Boiling Point Trend | Melting Point Trend | Solubility in Nonpolar Solvents |

|---|---|---|---|---|

| Mthis compound | Shorter, linear | Lower than Ethyl ester | Lower than Ethyl ester | Moderate |

| This compound | Reference | Reference | Reference | Good |

| Propyl 13-chlorotridecanoate | Longer, linear | Higher than Ethyl ester | Higher than Ethyl ester | High |

| Isopropyl 13-chlorotridecanoate | Branched isomer | Lower than Propyl ester | Lower than Propyl ester | High |

| Butyl 13-chlorotridecanoate | Longer, linear | Higher than Propyl ester | Higher than Propyl ester | Very High |

Thioester and Phosphonoester Analogs

The synthesis of thioester and phosphonoester analogs of this compound requires moving beyond simple modification of the ester group and instead involves the formation of different functional groups at the carbonyl carbon.

Thioesters : Thioesters are compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are typically synthesized by reacting a carboxylic acid derivative with a thiol (R-SH). wikipedia.org A common and efficient method involves the conversion of the corresponding carboxylic acid (13-chlorotridecanoic acid) to its more reactive acyl chloride. This can be achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 13-chlorotridecanoyl chloride can then be treated with a thiol (e.g., ethanethiol) in the presence of a base (like pyridine) to neutralize the HCl byproduct and yield the desired thioester.

Phosphonoesters : Acyl phosphonates are analogs where the alkoxy group of the ester is replaced by a phosphonate (B1237965) group. A standard method for their synthesis is the Arbuzov reaction or a related acylation of a phosphorus nucleophile. This typically involves reacting an acyl chloride, such as 13-chlorotridecanoyl chloride, with a trialkyl phosphite, like triethyl phosphite. The reaction proceeds via nucleophilic attack of the phosphorus atom on the carbonyl carbon, followed by the elimination of an ethyl chloride molecule to form the diethyl acylphosphonate derivative.

Derivatives with Modified Halogen Substituents (e.g., Bromo, Iodo)

The terminal chlorine atom on the tridecanoate (B1259635) chain is also a site for chemical modification, allowing for the synthesis of other haloesters through halogen exchange reactions.

Halogen Exchange Reactions for New Haloesters

Alkyl chlorides can be converted into alkyl iodides and, in some cases, alkyl bromides via nucleophilic substitution reactions.

The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from alkyl chlorides or bromides. organicmystery.com This reaction involves treating this compound with an alkali metal iodide, most commonly sodium iodide (NaI), in a solvent like acetone (B3395972). youtube.comyoutube.com The reaction is driven to completion because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, effectively removing it from the equilibrium and shifting the reaction forward according to Le Châtelier's principle. youtube.comyoutube.com This yields Ethyl 13-iodotridecanoate.

A similar exchange reaction can be performed to synthesize the bromo-derivative, Ethyl 13-bromotridecanoate. This would involve reacting the starting chloroester with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), often in a suitable polar aprotic solvent and at elevated temperatures to facilitate the substitution.

Table 4: Halogen Exchange Reactions

| Starting Material | Reagent | Solvent | Product | Reaction Name |

|---|---|---|---|---|

| This compound | Sodium Iodide (NaI) | Acetone | Ethyl 13-iodotridecanoate | Finkelstein Reaction |

Comparative Reactivity Studies of Different Halogenated Analogs

A comprehensive search of scientific literature and chemical databases for research on this compound and its halogenated analogs has yielded no specific studies detailing their comparative reactivity. While the principles of organic chemistry would suggest certain reactivity patterns based on the nature of the halogen present, empirical data from studies on this specific compound are not available. Generally, the reactivity of halogenated alkanes is influenced by the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) and the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻ > F⁻). However, without specific experimental data for this compound and its bromo-, iodo-, or fluoro- analogs, any discussion of their comparative reactivity would be purely speculative.

Interactive Data Table: Hypothetical Reactivity Trends of Halogenated Analogs

The following table is based on general chemical principles and does not represent experimental data for this compound, which is not available.

| Halogenated Analog | C-X Bond Strength (kJ/mol) | Leaving Group Ability | Predicted Relative Reactivity in Nucleophilic Substitution |

| Ethyl 13-fluorotridecanoate | ~485 | Poor | Lowest |

| This compound | ~340 | Moderate | Moderate |

| Ethyl 13-bromotridecanoate | ~285 | Good | High |

| Ethyl 13-iodotridecanoate | ~210 | Excellent | Highest |

Introduction of Additional Functionalities onto the Alkyl Chain

Specific research detailing the introduction of additional functionalities onto the alkyl chain of this compound is not present in the available scientific literature. The following sections describe general reactions that are theoretically possible for a long-chain chloroalkanoate, but it must be emphasized that these have not been specifically documented for this compound.

Oxidation and Reduction Reactions

There are no published studies on the oxidation or reduction of this compound. In theory, the terminal chloro group could be a site for various transformations. Reduction could potentially lead to the corresponding ethyl tridecanoate, removing the chlorine atom. This might be achieved using reducing agents such as tributyltin hydride or through catalytic hydrogenation, though reaction conditions would need to be carefully selected to avoid reduction of the ester group.

Oxidation of the alkyl chain of a saturated fatty acid ester is generally challenging and requires strong oxidizing agents, which would likely also affect the ester functionality. Without specific research, any discussion of potential oxidation reactions of this compound remains hypothetical.

Alkylation and Acylation Processes

No specific examples of alkylation or acylation of this compound are available in the scientific literature. From a theoretical standpoint, the chlorine atom at the 13th position could be substituted by a nucleophile in an SN2 reaction to form a new carbon-carbon bond, which is the basis of alkylation and acylation. For instance, reaction with an organocuprate reagent (Gilman reagent) could potentially lead to alkylation. Acylation at this position would be a more complex transformation, likely requiring conversion of the chloro-terminated chain into an organometallic reagent first. Again, this is speculative in the absence of published research on this specific compound.

Future Research Directions and Uncharted Avenues in Halogenated Long Chain Ester Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the terminal chloro group in Ethyl 13-chlorotridecanoate allows for a variety of chemical transformations. Future research is anticipated to focus on the development of highly selective catalytic systems to manipulate this functional group. For instance, transition metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse range of derivatives. nih.gov The development of catalysts that can selectively activate the C-Cl bond without affecting the ester group is a significant area of interest. acs.org

Furthermore, advancements in asymmetric catalysis could lead to the enantioselective functionalization of the alkyl chain, introducing chirality and expanding the potential applications of these molecules in areas such as pharmaceuticals and advanced materials. researchgate.net Research into photocatalytic systems could also provide mild and efficient methods for the transformation of the chloro group, offering a green alternative to traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of long-chain esters like this compound can be significantly enhanced through the use of flow chemistry and automated synthesis platforms. riken.jpresearchgate.net Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. acs.org Future research will likely focus on developing robust flow chemistry protocols for the synthesis of halogenated esters, allowing for their production on a larger scale with greater control over reaction parameters. acs.org

Automated synthesis platforms can be utilized to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new transformations and the optimization of existing ones. The integration of online analytical techniques with these platforms would enable real-time monitoring of reactions, providing valuable kinetic data and facilitating a deeper understanding of the underlying reaction mechanisms.

Exploration of Green Solvents and Reaction Conditions

In line with the growing emphasis on sustainable chemistry, future research on halogenated long-chain esters will undoubtedly prioritize the use of green solvents and environmentally benign reaction conditions. jove.comresearchgate.net The development of esterification and halogenation reactions that can be performed in biodegradable solvents, ionic liquids, or even water would significantly reduce the environmental impact of their synthesis. wikipedia.org